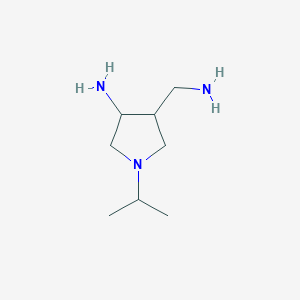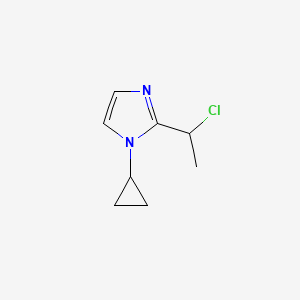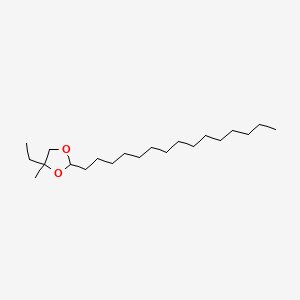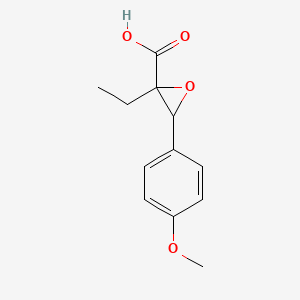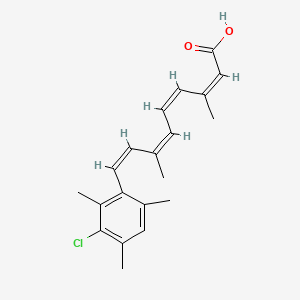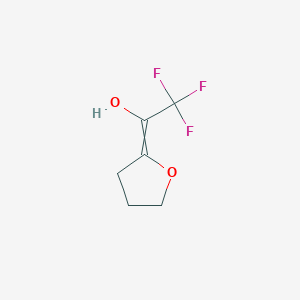![molecular formula C8H17N3 B13949311 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine is a chemical compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a sigma-1 receptor antagonist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine typically involves the construction of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a spirocyclic ketone under reductive amination conditions . For example, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate can be synthesized and then deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .
Applications De Recherche Scientifique
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine has several scientific research applications:
Mécanisme D'action
The primary mechanism of action for 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in modulating ion channels, neurotransmitter release, and cellular signaling pathways. By antagonizing these receptors, the compound can enhance the analgesic effects of opioids and reduce opioid tolerance .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile: This compound is also a sigma-1 receptor antagonist but has additional functional groups that may confer different pharmacological properties.
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone: Similar in structure but with a ketone functional group, which may affect its reactivity and biological activity.
Uniqueness
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine is unique due to its specific spirocyclic structure, which provides a rigid framework that can interact with biological targets in a distinct manner. This structural feature can enhance its selectivity and potency as a sigma-1 receptor antagonist .
Propriétés
Formule moléculaire |
C8H17N3 |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2-(1,7-diazaspiro[3.4]octan-7-yl)ethanamine |
InChI |
InChI=1S/C8H17N3/c9-3-6-11-5-2-8(7-11)1-4-10-8/h10H,1-7,9H2 |
Clé InChI |
BBWAMFPFSDMDES-UHFFFAOYSA-N |
SMILES canonique |
C1CNC12CCN(C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


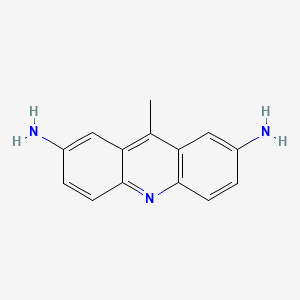
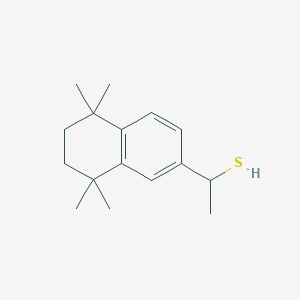

![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
